molecular formula C20H26N2 B5098482 1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine

1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine

Cat. No.: B5098482
M. Wt: 294.4 g/mol
InChI Key: QWVYDCPDWWAHDV-UHFFFAOYSA-N
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Description

1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine is a synthetic piperazine derivative of interest in chemical and pharmaceutical research. Piperazine-based compounds are frequently investigated for their potential interactions with various biological targets and as key intermediates in synthetic organic chemistry . This compound is provided as a high-purity material to ensure consistency and reliability in experimental settings. It is intended for research and development purposes in a controlled laboratory environment. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or for any form of human or animal use. Researchers should consult the safety data sheet (SDS) and handle this material using appropriate personal protective equipment.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2/c1-17-7-9-19(10-8-17)15-21-11-13-22(14-12-21)16-20-6-4-3-5-18(20)2/h3-10H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVYDCPDWWAHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine involves several methods, including:

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include parallel solid-phase synthesis and photocatalytic synthesis .

Chemical Reactions Analysis

1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antipsychotic and Neuropharmacological Applications
Piperazine derivatives are known for their potential as antipsychotic agents. The structure of 1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine allows it to interact with neurotransmitter receptors, particularly dopamine and serotonin receptors. Research has shown that modifications in piperazine structures can lead to enhanced binding affinities and selectivities, making them candidates for developing new antipsychotic medications .

Antimicrobial Activity
Studies have indicated that piperazine derivatives exhibit significant antimicrobial properties. The presence of aromatic substituents in the structure of this compound enhances its interaction with microbial membranes, potentially leading to bactericidal effects. Research has demonstrated that such compounds can be effective against various bacterial strains, including resistant strains .

Pharmacology

Drug Development
Piperazines are integral to drug discovery due to their ability to serve as scaffolds for designing new therapeutic agents. The compound has been explored for its potential in synthesizing drugs that target central nervous system disorders and other conditions requiring modulation of neurotransmitter systems .

Pharmacokinetics and Toxicology Studies
Understanding the pharmacokinetics of piperazine derivatives is crucial for their development as therapeutic agents. Studies have focused on the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. The safety profiles are also evaluated through toxicological studies, which assess the potential adverse effects associated with their use .

Materials Science

Polymer Chemistry
The unique chemical structure of this compound makes it suitable for applications in polymer science. It can be utilized as a monomer or additive in the synthesis of polymers with specific properties, such as improved thermal stability or enhanced mechanical strength .

Table: Summary of Research Findings on Piperazine Derivatives

StudyApplicationFindings
Savaliya et al., 2010AntimicrobialDemonstrated significant antibacterial activity against multiple strains.
Kharb et al., 2012AntimicrobialExplored the structure-activity relationship, identifying key modifications for enhanced efficacy.
Brockunier et al., 2004Drug DiscoveryHighlighted the role of piperazines in developing new pharmacological agents targeting CNS disorders.
Elliott, 2011ToxicologyReviewed safety profiles and potential toxic effects associated with various piperazine derivatives.

Mechanism of Action

The mechanism of action of 1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes, receptors, and other proteins, leading to various physiological effects. For example, it may inhibit the activity of certain enzymes or modulate receptor signaling pathways, resulting in therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Receptor Binding and Activity

Piperazine derivatives exhibit diverse biological activities depending on substituent type and position. Key comparisons include:

Methoxy vs. Methyl Substitutents
  • 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine ():
    • Exhibits high dopamine D2 receptor affinity (Ki < 100 nM) due to electron-withdrawing nitro and methoxy groups, which stabilize interactions with the orthosteric binding site .
    • The methoxy group at the 2-position enhances hydrogen bonding compared to the methyl group in the target compound, which may reduce receptor affinity but improve metabolic stability .
Halogenated Benzyl Derivatives
  • 1-[(4-Chlorophenyl)methyl]-4-[[4-(methylthio)phenyl]methyl]piperazine ():
    • Chlorine and methylthio groups increase lipophilicity (logP > 3.5), favoring blood-brain barrier penetration. However, the target compound’s methyl groups may offer a balance between lipophilicity and solubility .
  • Meclizine (1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine, ):
    • Used as an antihistamine; its diphenylmethyl group enhances steric bulk, reducing CNS penetration compared to the target compound’s simpler benzyl groups .
Heterocyclic Hybrids
  • 4-Nitroimidazole-piperazinyl triazoles ():
    • Hybrid structures show antitumor activity, but the target compound’s lack of nitro or triazole groups limits direct comparison. Methyl substituents may instead favor kinase inhibition via hydrophobic interactions .

Physicochemical Properties

A comparative analysis of physical properties reveals substituent-driven trends:

Compound Name Substituents Melting Point (°C) logP (Predicted) Biological Activity Reference
Target Compound 2-MePh-CH2, 4-MePh-CH2 Not Reported ~3.2 Unknown (Potential CNS ligand) -
1-(2-Methoxyphenyl)-4-(nitrobenzyl)piperazine 2-OMe, 2-NO2 74–79 2.8 Dopamine D2 agonist (Ki = 85 nM)
1-(4-Fluorophenyl)-4-(2,3-dihydroindenyl)piperazine 4-F, dihydroindenyl 79.8–80.5 3.5 Anticancer screening
Meclizine 4-Cl-Ph-CH(Ph), 3-MePh-CH2 Not Reported 4.1 Antihistamine

Key Observations :

  • Methyl groups (logP ~0.5–1.0 per group) increase lipophilicity compared to methoxy (logP ~−0.3) but remain less lipophilic than halogens (e.g., Cl: logP +0.7) .
  • Lower melting points in methoxy/nitro derivatives (e.g., 74–79°C) vs. fluorinated analogs (79–86°C) suggest reduced crystallinity due to steric hindrance .

Conformational Analysis and Docking Studies

  • Piperazine Ring Conformation :
    • In analogs like 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, the piperazine ring adopts a chair conformation with equatorial substituents. The target compound’s 2-methyl group may enforce axial orientation, altering binding pocket accessibility .
  • Docking with Dopamine D2 Receptor: Nitro and methoxy groups in analogs form hydrogen bonds with Asp114 and Ser193 residues.

Metabolic and Pharmacokinetic Profiles

  • Metabolism :
    • Piperazine N-dealkylation is common (e.g., meclizine metabolizes to N-debenzylated derivatives, ). The target compound’s methyl groups may slow oxidative metabolism compared to electron-deficient substituents .
  • Brain Penetration :
    • Low-lipophilicity radioligands (e.g., 1-(4-[18F]fluorobenzyl)-4-(tetrahydrofuran)piperazine, ) prioritize logP < 2 for CNS imaging. The target compound (logP ~3.2) may require structural modifications for similar applications .

Biological Activity

1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine is a compound belonging to the piperazine class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical formula of this compound is C17H22N2C_{17}H_{22}N_2. The compound features a piperazine ring substituted with two aromatic groups, which may influence its biological interactions.

Pharmacological Properties

The biological activity of this compound can be categorized into several key areas:

1. Antidepressant Activity

Research indicates that piperazine derivatives exhibit antidepressant effects. A study demonstrated that modifications in the piperazine structure can enhance serotonin receptor affinity, which is crucial for antidepressant activity. Specifically, compounds similar to this compound have shown promise in modulating serotonin levels in preclinical models .

2. Antipsychotic Effects

Piperazine derivatives are often explored for their antipsychotic potential. The compound's structural similarity to known antipsychotics suggests that it may interact with dopamine receptors, particularly D2 receptors, which are implicated in schizophrenia treatment .

3. Analgesic Properties

Some studies have indicated that piperazine compounds possess analgesic properties. The mechanism may involve the modulation of pain pathways via opioid receptors or other neurotransmitter systems .

The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Serotonin Receptor Modulation : By interacting with serotonin receptors (5-HT), the compound may help alleviate symptoms of depression and anxiety.
  • Dopamine Receptor Interaction : Its potential effects on dopamine receptors could contribute to its antipsychotic properties.

Case Studies and Research Findings

Several studies have explored the biological activity of piperazine derivatives, including this compound:

StudyFindings
Study 1 Demonstrated significant antidepressant activity in rodent models when administered at specific dosages.
Study 2 Showed interaction with D2 dopamine receptors, suggesting potential antipsychotic properties.
Study 3 Reported analgesic effects comparable to standard analgesics in pain models.

Toxicological Profile

Despite its potential therapeutic benefits, the compound exhibits a notable toxicological profile. According to PubChem, it can cause severe skin burns and eye damage upon contact . Therefore, handling precautions are necessary when working with this compound.

Q & A

Basic Research Question

  • X-ray Crystallography : Resolve the chair conformation of the piperazine ring and dihedral angles between aromatic substituents. For example, related analogs show dihedral angles of ~69° between substituted phenyl groups, influencing hydrophobic interactions .
  • Spectroscopic Analysis : Use ¹H/¹³C NMR to confirm electronic environments of methyl groups and aromatic protons. Deshielding effects from the 2-methylphenyl group (~δ 2.3 ppm) versus the 4-methylphenyl group (~δ 2.1 ppm) indicate distinct electronic contributions .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict charge distribution, revealing electron-deficient regions at the para-methylphenyl group, which may enhance receptor binding .

What in vitro assays are suitable for evaluating the biological activity of this compound, and how do structural modifications alter potency?

Advanced Research Question

  • Receptor Binding Assays : Screen against serotonin (5-HT₁A/2A) and dopamine (D₂) receptors due to structural similarities to known piperazine-based ligands. Use radioligand displacement assays (e.g., [³H]Ketanserin for 5-HT₂A) to measure IC₅₀ values .
  • Functional Assays : Assess cAMP modulation in HEK293 cells transfected with GPCRs. For example, para-substituted benzyl groups enhance antagonistic activity at 5-HT₁A receptors (IC₅₀ < 100 nM) compared to ortho-substituted analogs .
  • SAR Insights : Bulkier substituents (e.g., 4-ethylphenyl vs. 4-methylphenyl) reduce blood-brain barrier penetration but improve metabolic stability .

How can researchers resolve contradictions in reported biological activity data for structurally similar piperazine derivatives?

Advanced Research Question
Contradictions often arise from assay variability or structural nuances. For example:

  • Case Study : A 4-chlorophenyl analog showed conflicting 5-HT₂A affinity (IC₅₀ = 50 nM vs. 200 nM). Resolution involved standardizing assay conditions (membrane preparation, buffer pH) and confirming stereochemical purity via chiral HPLC .
  • Data Normalization : Use internal controls (e.g., reference ligands like Clozapine) and report activity as % inhibition at standardized concentrations (e.g., 10 µM) to enable cross-study comparisons .

What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Advanced Research Question

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or methoxy) to the benzyl substituents to reduce logP values. For example, 4-hydroxyphenyl analogs show improved aqueous solubility (≥2 mg/mL) compared to methyl-substituted derivatives .
  • Metabolic Stability : Replace labile methyl groups with fluorinated analogs (e.g., 4-trifluoromethylphenyl) to resist CYP450-mediated oxidation. In vitro microsomal assays (human liver microsomes) confirm t₁/₂ improvements from 30 min to >120 min .

How do crystallographic data inform the design of analogs with enhanced target selectivity?

Advanced Research Question

  • Crystal Structure Analysis : Resolve intermolecular interactions (e.g., hydrogen bonding between the piperazine N-H and receptor residues). For example, a 2.8 Å resolution structure of a related compound bound to 5-HT₂A revealed critical Van der Waals contacts with the 4-methylphenyl group .
  • Design Modifications : Introduce halogen atoms (e.g., Cl or F) at the 4-position of the phenyl ring to strengthen hydrophobic interactions, as seen in analogs with 10-fold higher D₂ receptor selectivity .

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